Bornyl 2-methylbutyrate
Description
Contextual Significance in Chemical Sciences
The relevance of bornyl 2-methylbutyrate (B1264701) in the chemical sciences is multifaceted. In the field of fragrance and flavor chemistry, its characteristic herbaceous and woody aroma makes it a valuable ingredient. nih.govparchem.com This has led to its classification as a flavoring agent by bodies such as the Flavor and Extract Manufacturers Association (FEMA). parchem.com
In the domain of natural product chemistry, bornyl 2-methylbutyrate is recognized as a constituent of the essential oils of several plant species. nih.gov Its identification in plants such as Tanacetum parthenium (feverfew) and Artemisia salsoloides underscores its role in the chemical profile of these organisms. nih.govareeo.ac.ir Research in this area often involves the extraction and characterization of such volatile compounds to understand their botanical and ecological significance.
Furthermore, the compound has been noted in the context of entomology for its potential role in insect communication. ontosight.ai In synthetic organic chemistry, the structural complexity and stereoisomerism of bornyl esters, including this compound, present interesting challenges and opportunities. Research into the enantioselective synthesis of related compounds, such as the enzymatic kinetic resolution of bornyl butyrate (B1204436), highlights the academic interest in developing efficient and selective methods for producing optically pure terpenoids. researchgate.net
Scope and Objectives of Academic Inquiry
Academic inquiry into this compound is driven by several key objectives. A primary focus is the identification, isolation, and quantification of the compound from natural sources. For instance, detailed phytochemical analyses of Tanacetum parthenium have been conducted to determine the chemical composition of its essential oil, where this compound was identified as a notable component, particularly when using steam distillation methods. areeo.ac.ircabidigitallibrary.org Such studies aim to characterize the chemical variability within and between plant species. thescipub.com
Another significant area of research is the development of synthetic methodologies. The synthesis of racemic camphor, for example, proceeds through a racemic isobornyl ester intermediate which is structurally related to this compound. researchgate.net Academic investigations in this area are aimed at achieving high levels of stereoselectivity, which is crucial for producing specific isomers for various applications. researchgate.net
Finally, research extends to understanding the compound's biological activities. ontosight.ai While still an emerging area, the study of this compound and its isomers contributes to the broader exploration of the biological roles of terpenoids, from their function in plant defense to their potential interactions with other organisms. ontosight.ai
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl) 2-methylbutanoate | pschemicals.com |
| Synonyms | Isothis compound, Bornyl 2-methylbutanoate | nih.gov |
| CAS Number | 94200-10-9 | nih.govpschemicals.com |
| Molecular Formula | C₁₅H₂₆O₂ | nih.govpschemicals.com |
| Molecular Weight | 238.37 g/mol | nih.gov |
| Appearance | Colorless solid | nih.govparchem.com |
| Odor | Herbal, woody | nih.govparchem.com |
| Melting Point | 81.00 to 84.00 °C | parchem.com |
| Solubility | Practically insoluble in water | nih.gov |
Table 2: Documented Natural Occurrence of this compound
| Plant Species | Part of Plant / Method | Finding | Source(s) |
|---|---|---|---|
| Tanacetum parthenium (Feverfew) | Essential oil (Steam Distillation) | Identified as a component at 5.9% | areeo.ac.ircabidigitallibrary.org |
| Tanacetum parthenium (Feverfew) | Leaf essential oil | Identified as a minor component | basicmedicalkey.com |
| Tanacetum parthenium (Feverfew) | Essential oil from aerial parts | Identified as isobornyl-2-methylbutanoate | thescipub.combasicmedicalkey.com |
| Artemisia salsoloides | Not specified | Reported as a known constituent | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
94200-10-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-6-10(2)13(16)17-12-9-11-7-8-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
CEVCMCWHMHJEQS-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C |
Other CAS No. |
94200-10-9 |
physical_description |
Colourless solid; Herbaceous woody aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Botanical Sources and Chemotaxonomic Implications
The investigation of essential oils from various plants has led to the identification of Bornyl 2-methylbutyrate (B1264701) and similar esters in several botanical families.
The genus Artemisia, a diverse group of plants in the daisy family (Asteraceae), is known for its production of a wide array of secondary metabolites. Research has identified bornyl esters as components of the essential oils of several Artemisia species. For instance, Isobornyl 2-methylbutyrate has been reported in Artemisia salsoloides. nih.gov Another related compound, isobornyl isovalerate, has also been found in this species. nih.gov Furthermore, studies on Artemisia absinthium have documented the presence of bornyl 3-methylbutanoate. researchgate.net In Artemisia vulgaris, both neryl 2-methylbutanoate and bornyl 3-methylbutanoate have been identified in the root oil. researchgate.net The presence of 2-methylbutyl 2-methylbutyrate has also been noted within the Artemisia genus. nih.govscispace.comimsc.res.in
Table 1: Bornyl and Related Esters in Artemisia Species
| Compound | Artemisia Species | Plant Part |
| Isothis compound | A. salsoloides | Not specified |
| Isobornyl isovalerate | A. salsoloides | Not specified |
| Bornyl 3-methylbutanoate | A. absinthium | Not specified |
| Neryl 2-methylbutanoate | A. vulgaris | Root |
| Bornyl 3-methylbutanoate | A. vulgaris | Root |
| 2-Methylbutyl 2-methylbutyrate | Artemisia spp. | Not specified |
Valeriana wallichii, a member of the Valerianaceae family, is recognized for its rich phytochemical profile. Bioassay-guided fractionation of its rhizomes has led to the identification of several compounds, including the flavonoid glycoside Linarin-2-O-methylbutyrate. nih.govijapr.ingbpihed.gov.in In addition to this specific methylbutyrate ester, other related compounds such as bornyl isovalerate and linarin (B1675465) isovalerate have also been isolated from the plant. nih.govijapr.inscispace.com The co-occurrence of these esters contributes to the characteristic chemical signature of V. wallichii.
Table 2: Related Esters Identified in Valeriana wallichii
| Compound | Chemical Class |
| Linarin-2-O-methylbutyrate | Flavonoid Glycoside Ester |
| Bornyl isovalerate | Monoterpenoid Ester |
| Linarin isovalerate | Flavonoid Glycoside Ester |
The genus Pimpinella (family Apiaceae) is distinguished by the presence of unique phenylpropanoids. Trinorsesquiterpenoids and phenylpropanoids are considered chemical markers for this genus. nih.gov A key compound shared by the essential oils from the roots of many Pimpinella species is epoxypseudoisoeugenyl-2-methylbutyrate, with concentrations ranging from 20% to 82.6%. nih.gov Tissue cultures of Pimpinella anisum have been shown to primarily produce epoxy-pseudoisoeugenol-(2-methylbutyrate). nih.gov Another related compound, pseudoisoeugenol (B12729001) 2-methylbutyrate, has been identified as a major component (3.5%) in the essential oil of a novel species, Pimpinella enguezekensis. tandfonline.com The presence of these specific 2-methylbutyrate esters is a significant chemotaxonomic feature of the Pimpinella genus. dergipark.org.trresearchgate.netbg.ac.rs
Table 3: Characteristic 2-Methylbutyrate Esters in Pimpinella Species
| Compound | Species Example(s) | Plant Part/Source | Concentration |
| Epoxypseudoisoeugenyl-2-methylbutyrate | Pimpinella spp. | Roots | 20% - 82.6% |
| Epoxy-pseudoisoeugenol-(2-methylbutyrate) | P. anisum | Tissue Culture | Major Product |
| Pseudoisoeugenol 2-methylbutyrate | P. enguezekensis | Essential Oil | 3.5% |
Mentha × gracilis (Scotch spearmint), a hybrid mint in the Lamiaceae family, exhibits a diverse volatile profile that can be influenced by agricultural practices. Studies comparing mint grown under different systems (permaculture, organic, and conventional) have identified several differential compounds. researchgate.netunicamp.br In mint from agroecological systems, bornyl formate (B1220265) and trans-3-hexenyl-2-methylbutyrate were identified as distinguishing volatile components. researchgate.netunicamp.brumh.es These oxygenated monoterpenes are noted for contributing to a more intense flavor profile compared to the hydrocarbon monoterpenes and sesquiterpenes found in organically and conventionally grown mint. researchgate.net
Table 4: Differentiating Esters in Agroecologically Grown Mentha × gracilis
| Compound | Chemical Class |
| Bornyl formate | Monoterpenoid Ester |
| Trans-3-hexenyl-2-methylbutyrate | Alkenyl Ester |
The apricot, Prunus armeniaca, is known for its characteristic flavor and aroma, which is composed of a complex mixture of volatile compounds. Among these, various esters play a crucial role. Research has documented the presence of several methylbutyrate esters in apricots. Specifically, butyl 2-methylbutyrate has been reported as a volatile constituent of Prunus armeniaca. nih.gov Other related esters identified include 2-methylbutyl 2-methylbutyrate and ethyl 2-methylbutyrate. researchgate.netgoogle.com
Table 5: Methylbutyrate Esters Found in Prunus armeniaca
| Compound |
| Butyl 2-methylbutyrate |
| 2-Methylbutyl 2-methylbutyrate |
| Ethyl 2-methylbutyrate |
The aroma of apple juice is a complex sensory attribute determined by a wide array of volatile organic compounds, with esters being a predominant chemical class. scielo.br Among the numerous esters identified, ethyl 2-methylbutyrate and 2-methylbutyl acetate (B1210297) are significant contributors to the characteristic apple aroma. chemicalbook.comresearchgate.netodowell.comalfa-chemistry.com The concentrations of these esters can vary depending on the apple cultivar and processing treatments. scielo.br For example, juices from the Golden Delicious cultivar treated with a cold enzyme process showed higher levels of ethyl 2-methylbutanoate. scielo.br In some juices, the concentration of 2-methylbutyl acetate can be quite high, reaching levels of 5191 μg/L. sci-hub.se Butyl and hexyl acetate are often the most concentrated esters, followed by 2-methylbutyl acetate and ethyl butanoate. twistaroma.fr
Table 6: Key Methylbutyrate and Acetate Esters in Apple Juice
| Compound | Significance |
| Ethyl 2-methylbutyrate | Important aroma compound, found in various apple cultivars. chemicalbook.comscielo.br |
| 2-Methylbutyl acetate | Abundant ester contributing to apple fragrance. researchgate.netchemicalbook.com |
Yeast Fermentation Products (e.g., from Saccharomyces cerevisiae)
Saccharomyces cerevisiae, the yeast commonly used in baking and brewing, is a prolific producer of a wide array of flavor-active compounds during fermentation, including a diverse range of esters. nih.gov These esters are formed by the enzymatic condensation of an alcohol and an acyl-CoA, which is derived from a carboxylic acid.
The formation of this compound via yeast fermentation would require the availability of its precursors: the monoterpenoid alcohol borneol and 2-methylbutyric acid. sigmaaldrich.com S. cerevisiae is known to produce alkylated ethyl esters, such as ethyl 2-methylbutanoate, by utilizing 2-methylbutyric acid derived from the Ehrlich pathway. nih.gov While the yeast primarily produces ethyl esters due to the high concentration of ethanol, it can also esterify other, more complex alcohols if they are present in the fermentation medium. Studies have shown that S. cerevisiae can esterify exogenously supplied sterols, a process that is influenced by anaerobic conditions and involves acyl-CoA:sterol acyltransferase enzymes. nih.gov Although borneol is a terpene alcohol rather than a sterol, this demonstrates the yeast's enzymatic capability to handle complex cyclic alcohols.
Therefore, while direct production of this compound by S. cerevisiae in standard fermentations is not documented, it is theoretically possible if the fermentation medium were supplemented with borneol.
Advanced Synthetic Methodologies
Chemoenzymatic Synthesis and Kinetic Resolution Approaches
Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. For chiral molecules like bornyl 2-methylbutyrate (B1264701), enzymes offer a powerful tool for discriminating between stereoisomers. Kinetic resolution is a key technique used in this context, where an enzyme reacts at a different rate with each enantiomer of a racemic mixture, allowing for their separation.
The enzymatic kinetic resolution of bornyl esters, such as bornyl butyrate (B1204436), has been successfully demonstrated using various esterases. researchgate.net This approach can be integrated into production pathways, providing a method for synthesizing optically pure monoterpenols from renewable resources. researchgate.net In a typical kinetic resolution process for a racemic bornyl ester, an enzyme selectively hydrolyzes one ester enantiomer into the corresponding alcohol (e.g., (-)-borneol) while leaving the other ester enantiomer (e.g., (+)-bornyl ester) largely unreacted. This allows for the separation of the resulting alcohol and the unreacted ester.
Research has identified specific enzymes with high selectivity for bornyl esters. For instance, Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous have shown outstanding enantioselectivity (E > 100) in the kinetic resolution of the butyryl esters of borneol and isoborneol (B83184). researchgate.net Interestingly, EstC displayed high selectivity for bornyl butyrate, while EstB variants were more selective for isobornyl butyrate. researchgate.net The selectivity of these enzymes can be influenced by the length of the ester's acyl moiety, with a preference often observed for longer chains like butyryl over shorter ones like acetyl. researchgate.net Non-aqueous biocatalysis, using organic solvents or solvent-free systems, can further enhance these processes by increasing substrate solubility and improving enantioselectivity. mdpi.com
Table 1: Enzyme Selectivity in Kinetic Resolution of Bornyl and Isobornyl Butyrate
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | E-value |
| EstC | Bornyl butyrate | 49 | >99 | >100 |
| EstB NK70 | Isobornyl butyrate | 48 | >99 | >100 |
| EstB | Isobornyl butyrate | 46 | >99 | >100 |
Source: Data adapted from a study on the kinetic resolution of racemic monoterpenoid esters. researchgate.net The E-value represents the enantioselectivity of the enzyme.
Chiral Synthesis and Stereoselective Production
Chiral synthesis aims to produce a single, desired stereoisomer of a molecule. This is achieved by using chiral starting materials, reagents, or catalysts to guide the formation of the product with a specific three-dimensional arrangement. For bornyl 2-methylbutyrate, which has multiple chiral centers, stereoselective synthesis is crucial for obtaining diastereomerically pure compounds.
One direct method for the chiral synthesis of a specific diastereomer of this compound is to start with an optically pure form of borneol, such as (+)-borneol or (-)-borneol, and esterify it with a specific enantiomer of 2-methylbutyric acid. The reaction is typically a straightforward esterification, but the chirality of the final product is predetermined by the absolute configuration of the starting alcohol and carboxylic acid.
Stereoselective synthesis can also involve the use of enzymes or chiral catalysts to control the reaction's outcome. mdpi.comnih.gov For example, engineered enzymes like carbonyl reductases have been used for the stereoselective synthesis of chiral lactones, achieving high stereoselectivities of up to 99%. rsc.org Similar principles can be applied to the synthesis of chiral esters. The goal of these methods is often to create complex molecular structures with multiple, well-defined stereogenic centers, which is a common requirement in the synthesis of polyketide-based natural products. researchgate.net
The advantages of stereoselective synthesis include high functional group tolerance and the use of mild reaction conditions. acs.org Asymmetric synthesis protocols, such as those using homochiral lithium amides, have been developed for kinetic resolution, which is a form of stereoselective production, to create specific isomers of complex molecules. nih.gov
Isotope Labeling Synthesis for Mechanistic and Analytical Studies
Isotope labeling is a technique where one or more atoms in a molecule are replaced with their isotope. For this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated to serve as tracers or markers. symeres.com These labeled compounds are nearly identical to their unlabeled counterparts in terms of chemical properties but can be distinguished using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comisotope.comnih.gov
There are two primary strategies for synthesizing isotopically labeled this compound:
Chemical or Enzymatic Synthesis with Labeled Precursors : This method involves using a starting material that already contains the desired isotope. isotope.com For example, ¹³C-labeled this compound could be synthesized by reacting borneol with 2-methylbutyric acid that has been labeled with ¹³C at a specific position.
Hydrogen/Deuterium Exchange Reactions : This approach is used for incorporating deuterium (²H) into a molecule by exchanging hydrogen atoms. symeres.com
Isotope labeling is indispensable for a variety of studies:
Mechanistic and Kinetic Studies : Labeled compounds help in elucidating reaction mechanisms. symeres.com For instance, using deuterium can introduce a kinetic isotope effect, which provides insights into the rate-determining steps of a reaction. symeres.com
Quantitative Analysis : Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative method used in food chemistry and metabolomics. researchgate.net It involves adding a known amount of a stable isotope-labeled standard (e.g., ¹³C-bornyl 2-methylbutyrate) to a sample. The ratio of the labeled to the unlabeled compound is then measured by MS, allowing for precise quantification of the native compound. researchgate.net
Metabolic Research : Labeled compounds are used to trace the metabolic pathways of substances within organisms, providing information on bioavailability and biotransformation. symeres.com
Table 2: Common Stable Isotopes and Their Applications in Synthesis and Analysis
| Isotope | Label | Key Application Areas |
| Deuterium | ²H or D | Mechanistic and kinetic studies (Kinetic Isotope Effect), Drug metabolism and pharmacokinetics (DMPK) research. symeres.com |
| Carbon-13 | ¹³C | Mechanistic studies, Quantitative analysis (SIDA), NMR structural characterization, Metabolomics. symeres.comresearchgate.net |
| Nitrogen-15 | ¹⁵N | Mechanistic studies, Proteomics, Environmental and agrochemical research. symeres.com |
Source: Information compiled from research on stable isotope applications. symeres.comresearchgate.net
Custom Synthesis of this compound and Analogues
Custom synthesis involves the targeted production of specific chemical compounds that are not commercially available. thegoodscentscompany.com For this compound, this can mean producing a specific high-purity stereoisomer or creating novel analogues by modifying the molecular structure.
The synthesis of analogues is a common strategy in medicinal chemistry and material science to investigate structure-activity relationships (SAR). researchgate.net By systematically altering parts of the molecule, researchers can determine which structural features are essential for a desired biological activity or physical property. For this compound, analogues could be created by:
Modifying the Alcohol Moiety : Replacing borneol with related monoterpenols or other cyclic alcohols. The synthesis of bornyl-substituted ∆⁸-THC analogues is an example where a bornyl group is attached to a different molecular scaffold to influence receptor binding and selectivity. researchgate.net
Modifying the Acyl Moiety : Replacing the 2-methylbutyrate group with other carboxylic acids, such as different isomers (e.g., 3-methylbutyrate) or acids with different chain lengths or functional groups. thegoodscentscompany.comgoogleapis.com
The synthesis of these custom compounds often relies on established chemical reactions, such as the acid-catalyzed condensation of an alcohol with a carboxylic acid or its derivative. researchgate.net The goal is to produce novel molecules whose properties can be studied for potential applications in areas ranging from pharmaceuticals to fragrance chemistry. thegoodscentscompany.comresearchgate.net
Analytical Techniques for Characterization and Quantification
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it becomes a powerful tool for both identifying and quantifying individual components within a complex mixture. In the context of bornyl 2-methylbutyrate (B1264701), GC-MS analysis allows for its definitive identification based on two key parameters: its retention time (the time it takes to pass through the chromatographic column) and its mass spectrum, which provides a unique fragmentation pattern or "chemical fingerprint". contaminantdb.cadiabloanalytical.com
The mass spectrum is generated when molecules eluting from the GC column are ionized, typically by electron impact (EI), causing them to break into characteristic charged fragments. diabloanalytical.com These fragments are then sorted by their mass-to-charge ratio, creating a spectrum that can be compared against spectral libraries for positive identification. diabloanalytical.com For instance, predicted GC-MS data for isobornyl 2-methylbutyrate shows a specific fragmentation pattern under 70eV positive ionization conditions. contaminantdb.cafoodb.ca This combination of a compound's retention behavior and its mass spectral data provides a high degree of confidence in its identification.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds from solid or liquid samples. akjournals.com It involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace (the gas phase above the sample) in a sealed vial. nih.govmdpi.com Volatile analytes, such as this compound present in a plant matrix, partition from the sample into the headspace and are then adsorbed onto the fiber. nih.gov After an optimized extraction time, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis by GC-MS. nih.govcabidigitallibrary.org
The efficiency of the HS-SPME process is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.gov A common fiber used for general volatile analysis is a combination of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which shows a strong affinity for a wide range of volatile metabolites. nih.gov The optimization of these parameters is crucial for achieving high sensitivity and reproducibility. nih.gov For example, in the analysis of medicinal plant volatiles, an extraction temperature of 40°C for 45 minutes using a DVB/CAR/PDMS fiber was found to be optimal. nih.gov
Table 1: Example of Optimized HS-SPME Parameters for Plant Volatile Analysis
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | Showed the strongest extraction affinity and identified the highest number of compounds compared to other fibers. nih.gov |
| Extraction Temperature | 40 °C | Yielded the highest total GC peak areas and number of identified compounds compared to 25°C and 60°C. nih.gov |
| Extraction Time | 45 minutes | Provided the best extraction efficiency and number of identified volatiles. nih.gov |
This table illustrates typical optimization results for HS-SPME methods as described in the literature for analyzing complex volatile profiles in plants.
While GC-MS can identify the chemical composition of a sample, it does not provide information about the odor of the individual components. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by allowing a human assessor to smell the compounds as they elute from the GC column. nih.gov In a typical GC-O setup, the effluent from the column is split into two streams: one goes to a chemical detector like an MS or FID, and the other is directed to a heated sniffing port. nih.gov
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive bio-detection technique used to identify which volatile compounds in a sample are biologically active for insects. tdx.cat This method is particularly relevant in semiochemical research, studying chemicals that mediate interactions between organisms. Many esters, including bornyl derivatives, can act as kairomones (cues that benefit the receiver) for various insect species. researchgate.net
In a GC-EAD system, the column effluent is split, with one part going to a standard detector (like FID or MS) and the other part being passed over an insect's antenna, which is mounted between two electrodes. tdx.cat When a compound that the insect can detect elutes from the GC, it triggers a nerve impulse in the antenna, generating a small electrical potential. This response is amplified and recorded as an "EAD peak." tdx.catscience.gov By aligning the EAD peaks with the chromatogram from the chemical detector, researchers can precisely identify the specific compounds that are "antennally-active." researchgate.net
Table 2: Examples of Antennally-Active Compounds in Thuja occidentalis Volatiles Detected by GC-EAD with Phloeosinus aubei
| Compound | Type |
|---|---|
| α- and β-Thujone | Oxygenated Monoterpene |
| Fenchone | Oxygenated Monoterpene |
| Camphor | Oxygenated Monoterpene |
| Terpinen-4-ol | Oxygenated Monoterpene |
| Bornyl acetate (B1210297) | Oxygenated Monoterpene |
This table lists some of the compounds identified as eliciting an electrophysiological response in the antennae of the cedar bark beetle, demonstrating the application of GC-EAD in identifying potential insect attractants or host recognition cues. researchgate.net
For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust method. sigmaaldrich.com The FID is highly sensitive to most organic compounds and exhibits a wide linear response range. sigmaaldrich.com Its response is directly proportional to the mass of carbon atoms entering the detector, which allows for accurate quantification. sigmaaldrich.com
Quantification is typically achieved by measuring the area of the chromatographic peak corresponding to the analyte, such as this compound. The concentration can then be determined using several methods:
Area Percent: This is the simplest method, where the area of a single peak is expressed as a percentage of the total area of all peaks in the chromatogram. It assumes that the FID response is the same for all compounds. sigmaaldrich.com
Internal Standard: A known amount of a reference compound (the internal standard) is added to the sample before analysis. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration by comparing it to a calibration curve.
External Standard: A series of solutions with known concentrations of the pure analyte are analyzed to create a calibration curve (peak area vs. concentration). The peak area of the analyte in the unknown sample is then used to determine its concentration from this curve.
The use of retention indices, alongside retention times, is also a critical part of the identification process in quantitative analysis, ensuring that the correct peaks are being integrated. sigmaaldrich.com
Advanced Extraction and Pre-concentration Techniques
To analyze trace levels of volatile compounds, efficient extraction and pre-concentration steps are necessary. These techniques isolate and concentrate the analytes from the sample matrix, improving detection limits and analytical accuracy.
Hydrodistillation-Headspace Solvent Microextraction (HD-HSME) is an innovative method that combines continuous hydrodistillation with headspace solvent microextraction into a single step. nih.gov In this setup, the sample (e.g., plant material) is boiled in water, similar to traditional hydrodistillation. Simultaneously, a microdrop of a high-boiling-point organic solvent, such as n-hexadecane, is suspended in the headspace above the sample from the needle of a microsyringe. nih.gov
The volatile compounds are carried by the steam into the headspace, where they are efficiently extracted and concentrated into the solvent microdrop. After a set extraction time, the microdrop is retracted back into the syringe and injected directly into the GC for analysis. nih.gov This technique offers the advantages of being a fast, solvent-minimized method for extracting essential oil components. In a study on Lavandula angustifolia, HD-HSME was used to identify 36 compounds, with major constituents being linalool (B1675412) and various esters like linalyl acetate and lavandulyl acetate, demonstrating its effectiveness for analyzing complex mixtures containing compounds structurally related to this compound. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isothis compound |
| Bornyl acetate |
| Camphor |
| Divinylbenzene |
| Fenchone |
| (3Z)-hexen-1-ol |
| Lavandulyl acetate |
| Linalool |
| Linalyl acetate |
| n-Hexadecane |
| Polydimethylsiloxane |
| Terpinen-4-ol |
| α-Thujone |
Chemometric Approaches in Analytical Data Interpretation
The analysis of complex samples often generates vast datasets, for example from GC-MS profiling of essential oils, which may contain hundreds of compounds. Chemometrics employs mathematical and statistical methods to extract meaningful information from this chemical data. researchgate.net
Multivariate analysis techniques like Principal Component Analysis (PCA) are frequently used to interpret these complex datasets. researchgate.netcore.ac.uk PCA reduces the dimensionality of the data by transforming the original variables (e.g., peak areas of different compounds) into a smaller set of uncorrelated variables called principal components. researchgate.net This allows for the visualization of the data, revealing sample groupings, trends, and outliers that might not be apparent otherwise. For example, PCA has been used to differentiate between essential oils from five varieties of lavender based on their unique chemical profiles, where compounds like Bornyl acetate were identified as distinctive components for certain varieties. mdpi.com
Another powerful chemometric tool is the Box-Behnken Design (BBD), which is a type of response surface methodology. nih.govsynthesisplatform.net BBD is used to optimize analytical methods by efficiently exploring the relationships between multiple experimental parameters (factors) and one or more measured outcomes (responses). nih.gov For instance, in developing an extraction method for this compound, a BBD could be used to optimize factors such as extraction time, temperature, and sample pH to maximize the recovery of the analyte. synthesisplatform.net This statistical approach requires fewer experimental runs than a full factorial design, making it a more efficient and economical alternative for method optimization. nih.gov It has been successfully used to optimize the supercritical extraction of linalyl acetate from lavender. nih.gov
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. Each method provides unique information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, ¹³C-NMR can be used to confirm the identity of the major constituents in an essential oil mixture. core.ac.uk
The expected NMR data can be predicted based on the molecule's structure, which consists of a bicyclic bornyl group and a 2-methylbutyrate chain.
¹H NMR: Would show characteristic signals for the three methyl groups of the bornyl moiety, the diastereotopic protons of the bicyclic ring system, the methine proton to which the ester oxygen is attached, and the distinct protons of the 2-methylbutyrate group (an ethyl group and a methyl-substituted methine).
¹³C NMR: Would reveal 15 distinct carbon signals, corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group (typically around 170-180 ppm) and the carbons of the bornyl skeleton. core.ac.uk
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the workhorse for identifying and quantifying volatile compounds like this compound in complex mixtures. researchgate.netmdpi.com In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule.
The molecular ion peak (M⁺) for this compound (C₁₅H₂₆O₂) would be observed at a mass-to-charge ratio (m/z) of 238. nih.gov The fragmentation pattern is key to its identification. Characteristic fragments would arise from the cleavage of the ester bond and fragmentation within the bornyl and 2-methylbutyrate moieties. High-Resolution Mass Spectrometry (HR-MS) can provide the exact mass of the ions, allowing for the determination of the elemental composition and unambiguous formula confirmation. nih.gov
Table 1: Predicted Key Mass Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Significance |
|---|---|---|
| 238 | [C₁₅H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 137 | [C₁₀H₁₇]⁺ | Bornyl cation after loss of the 2-methylbutyrate radical |
| 136 | [C₁₀H₁₆]⁺ | Bornene fragment from loss of 2-methylbutyric acid |
| 121 | [C₉H₁₃]⁺ | Further fragmentation of the bornyl moiety |
| 95 | [C₇H₁₁]⁺ | Common terpene fragment |
| 85 | [C₅H₉O]⁺ | Acylium ion from the 2-methylbutyrate moiety |
| 57 | [C₄H₉]⁺ | Butyl fragment from the 2-methylbutyrate side chain |
Data interpreted from general principles of mass spectrometry and data for similar compounds like bornyl isovalerate and butyl 2-methylbutyrate. massbank.eunih.govnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. bioglobax.com This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings. oecd.org
This compound is an aliphatic ester and lacks a significant chromophore. nih.gov The only relevant electronic transition is the weak n→π* transition of the ester carbonyl group, which occurs at a wavelength below the typical analytical range, around 200-215 nm. bioglobax.com This absorption is often masked by solvent cut-off and is not specific enough for identification or quantification. Therefore, UV-Vis spectroscopy is generally not a useful technique for the direct characterization of this compound. researchgate.net
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). An IR spectrum provides valuable information about the functional groups present in a molecule. docbrown.info A vapor phase IR spectrum is available for Bornyl 2-methylbutanoate. spectrabase.com
The IR spectrum of this compound would show highly characteristic absorption bands confirming its identity as an ester with a complex aliphatic structure.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2870-2960 | C-H stretching | Aliphatic (CH, CH₂, CH₃) groups in the bornyl and butyrate (B1204436) moieties |
| ~1735-1750 | C=O stretching | Ester carbonyl group |
| ~1370-1470 | C-H bending | Aliphatic groups |
| ~1150-1250 | C-O stretching (asymmetric) | Ester linkage (O=C-O) |
| ~1000-1100 | C-O stretching (symmetric) | Ester linkage (O-C-C) |
Data interpreted from general principles of IR spectroscopy and data for similar structures. docbrown.infospectrabase.com
Biological Activity and Mechanistic Research
Role as Semiochemicals in Ecological Interactions
Semiochemicals are signaling molecules that mediate interactions between organisms. These chemical cues are fundamental to the survival and reproduction of many species, particularly insects, influencing behaviors such as mating, aggregation, and locating food sources.
Aggregation pheromones are a class of semiochemicals that cause individuals of the same species to gather at a specific location for purposes such as mating or overcoming host defenses. While direct evidence for Bornyl 2-methylbutyrate (B1264701) as an aggregation pheromone is not extensively documented, the activity of structurally related esters in various insect species provides a strong contextual framework for its potential role.
For instance, males of the western flower thrips (Frankliniella occidentalis) produce neryl (S)-2-methylbutanoate as an aggregation pheromone that attracts both males and females. akjournals.comscispace.comnih.gov Similarly, 2-methylbutyl 2-methylbutanoate has been identified as a component of the aggregation pheromone for certain Coreid bugs (squash bugs), such as Clavigralla elongata, where it also attracts both sexes. up.ac.zaresearchgate.netresearchgate.net These examples highlight a common chemical strategy among insects, where specific esters, often with a 2-methylbutanoate moiety, function as crucial signals for aggregation.
Table 1: Examples of 2-Methylbutanoate Esters as Insect Aggregation Pheromones
| Compound | Insect Species | Function | References |
| Neryl (S)-2-methylbutanoate | Frankliniella occidentalis (Western Flower Thrips) | Aggregation Pheromone | akjournals.comscispace.comnih.govresearchgate.net |
| 2-Methylbutyl 2-methylbutanoate | Clavigralla elongata (Coreid Bug) | Aggregation Pheromone | up.ac.zaresearchgate.netresearchgate.net |
| Isopentyl butanoate | Clavigralla tomentosicollis (Brown Spiny Bug) | Aggregation Pheromone | researchgate.netiita.org |
The behavioral effects of semiochemicals are initiated by their interaction with specialized odorant receptors (ORs) located in the olfactory sensory neurons of insects, typically on their antennae. The binding of a specific chemical ligand to an OR triggers a neural signal that is processed by the insect's brain, leading to a behavioral response.
In bark beetles, a well-studied group of forest pests, olfaction is critical for locating host trees and mates. Research on species like the Eurasian spruce bark beetle (Ips typographus) has shown that their ORs are finely tuned to detect a range of monoterpenoids, including pheromones and compounds released from host trees and associated fungi. While specific studies on Bornyl 2-methylbutyrate are scarce, research on the related compound bornyl acetate (B1210297), a major constituent of conifer resin, shows that it can be metabolized by symbiotic fungi into other oxygenated monoterpenes like camphor. These metabolites are then detected by dedicated ORs in the bark beetle, influencing their host selection behavior. This demonstrates that insects possess specific receptors capable of binding bornyl-group compounds, suggesting a plausible mechanism for the detection of this compound.
By mediating behaviors like aggregation, semiochemicals can profoundly influence the population dynamics of an insect species. Aggregation pheromones can lead to mass gatherings on a host plant, which allows some insects, like bark beetles, to overcome the host's natural defenses through sheer numbers. This can determine the success of colonization and the subsequent survival and reproduction of the population.
The use of pheromones for monitoring and mass trapping is a practical application derived from this principle. For example, traps baited with neryl (S)-2-methylbutanoate have been shown to effectively capture Frankliniella occidentalis, reducing their numbers and subsequent crop damage. scispace.com This manipulation of insect behavior through semiochemicals underscores their critical role in structuring insect populations and their impact on ecosystems.
Influence on Plant Physiological Processes (Implied by natural occurrence in plants)
This compound and related esters are naturally occurring secondary metabolites in a variety of plants. Their presence implies a role in the plant's physiological or ecological functions. For example, bornyl esters have been identified in the essential oils of plants from the Asteraceae family, such as Tanacetum and Achillea species, and in lovage (Levisticum officinale). wur.nlnih.govresearchgate.net The compound 2-methylbutyl 2-methylbutanoate has also been found in Tanacetum balsamita. nih.gov
Enzymatic Modulation in Biological Systems
The concentration and activity of esters like this compound in biological systems are regulated by enzymes. Esterases and lipases are two major classes of enzymes capable of synthesizing esters from an alcohol and a carboxylic acid or, conversely, breaking them down through hydrolysis.
Studies on related bornyl esters have shown that these enzymatic processes are highly specific. For example, certain esterases exhibit outstanding enantioselectivity, meaning they can distinguish between different spatial isomers of a molecule, in the hydrolysis of bornyl butyrate (B1204436). This enzymatic activity can be a key step in the synthesis of other biologically active compounds.
Furthermore, bornyl esters of certain acids have been investigated for their ability to modulate the activity of other enzymes, such as cyclooxygenase (COX), which is involved in inflammation. researchgate.net This indicates that beyond their role as semiochemicals, these types of esters can participate in modulating key physiological pathways within an organism.
Structure Activity Relationship Sar Studies
Computational and In Silico Modeling Approaches (e.g., Quantitative Structure-Activity Relationships (QSAR) Toolbox)
In the absence of direct experimental SAR studies for bornyl 2-methylbutyrate (B1264701), computational and in silico methods provide a valuable approach to predict its biological activities and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for esters and terpenoids used as flavor and fragrance ingredients. acs.orgnih.gov
These models correlate variations in the chemical structure of compounds with changes in their biological or chemical activity. For a compound like bornyl 2-methylbutyrate, a QSAR study would involve calculating a set of molecular descriptors that characterize its topology, electronic properties, and geometry. Software platforms such as the OECD QSAR Toolbox, VEGA, and StarDrop™ are often employed for this purpose. nih.govnih.gov These tools can generate predictive models for various endpoints, including toxicity, mutagenicity, and receptor binding. nih.govnih.gov
A typical QSAR analysis for fragrance esters might include the following descriptors:
LogP (Octanol-Water Partition Coefficient): This descriptor is crucial for predicting the hydrophobicity of the molecule, which influences its absorption, distribution, and interaction with biological membranes. The affinity for proteins like β-lactoglobulin has been shown to increase with hydrophobicity within certain chemical classes of flavor compounds. acs.org
Molecular Weight and Size: The steric bulk of the bornyl group is a significant feature that can influence how the molecule fits into a receptor or an active site of an enzyme.
Hydrogen Bond Donors and Acceptors: The ester group in this compound contains hydrogen bond acceptors which can play a critical role in binding to biological targets. acs.org
For instance, a 3D-QSAR study on flavor compounds binding to β-lactoglobulin highlighted that both hydrophobic interactions and hydrogen bonding are critical for binding affinity. acs.org Such models could be applied to this compound to predict its potential interactions with various proteins. Furthermore, QSAR models have been developed to specifically predict the Ames mutagenicity of food flavor chemicals, which could offer insights into the safety profile of this compound. nih.gov
Experimental Investigations of Structural Modifications and Their Biological Impact
Studies on a series of bornyl esters have demonstrated that the bulky, lipophilic bornyl moiety is often crucial for biological activity. mdpi.comrsc.org For example, in a study of caffeic acid bornyl ester and its derivatives, the bornyl group was found to be important for preserving antileishmanial activity. mdpi.com Substitution of the bornyl group with a less sterically demanding alcohol, such as cyclohexanol, led to a significant decrease in activity against Leishmania major. mdpi.com However, replacing it with other bulky groups like adamantol or naphthol maintained the activity, suggesting that a large, lipophilic group is a key requirement for this particular biological effect. mdpi.com
Similarly, research on bornyl hydroxycinnamic esters as anticryptococcal agents identified bornyl caffeate as a potent inhibitor of Cryptococcus neoformans. nih.govthieme-connect.com The activity of these compounds is influenced by the nature of the substituents on the cinnamic acid portion of the molecule.
In another study focusing on antiviral agents, a series of borneol derivatives with different linkers and heterocyclic fragments were synthesized and tested against the influenza A virus. rsc.org The results indicated that the 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold (the bornyl group) was necessary for the antiviral activity. rsc.org Modifications to the ester-linked side chain, such as changing the linker length and the nature of the heterocyclic moiety, had a significant impact on both the antiviral efficacy and the toxicity of the compounds. rsc.org
Based on these related studies, the following table summarizes potential SAR principles for bornyl esters:
| Structural Modification | Potential Impact on Biological Activity | Reference Compound Example |
| Bornyl Group | Essential for maintaining activity in several biological assays (e.g., antileishmanial, antiviral). Its bulky and lipophilic nature appears to be a key feature. | Caffeic Acid Bornyl Ester |
| Ester Side Chain | The nature of the ester side chain significantly modulates the biological activity and specificity. Modifications can affect potency and toxicity. | Borneol derivatives with heterocyclic fragments |
| Substitution on the Ester Moiety | The presence and position of functional groups (e.g., hydroxyl groups on an aromatic ring) on the ester part can drastically alter activity and cytotoxicity. | Bornyl Caffeate vs. Bornyl Ferulate |
These findings suggest that for this compound, the bornyl group likely serves as an anchor or a lipophilic domain for interacting with biological targets, while the 2-methylbutyrate portion could be modified to fine-tune its biological properties.
Stereoisomeric Effects on Biological Activity and Receptor Binding
Stereochemistry plays a pivotal role in the interaction of small molecules with biological systems, as enzymes and receptors are chiral environments. nih.govresearchgate.net this compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The bornyl moiety itself can exist as the (1R)-endo-(-)-borneol or (1S)-exo-(+)-isoborneol, and the 2-methylbutyrate part also contains a chiral center.
The spatial arrangement of the hydroxyl group in borneol (endo) versus isoborneol (B83184) (exo) can significantly influence the biological activity of their respective esters. A study on caffeic acid esters showed no significant difference in antileishmanial activity between the borneol and isoborneol esters. mdpi.com However, in other systems, such stereochemical differences can be critical. For instance, the introduction of bornyl and isobornyl groups into Δ⁸-tetrahydrocannabinol analogues influenced their binding affinity and selectivity for cannabinoid receptors CB1 and CB2, with the conformational space occupied by these substituents playing a key role. researchgate.net
The importance of stereochemistry has been demonstrated in various contexts. For example, the stereochemical configuration of certain compounds can significantly affect their biological activity, with different stereoisomers exhibiting distinct morphological profiles in cell-based assays. sci-hub.se This suggests that they may have different mechanisms of action. sci-hub.se For some natural compounds, only the naturally occurring isomers show significant biological activity, which can be attributed to stereoselective uptake by cells or specific binding to target proteins. nih.gov
Although no specific receptor binding studies for the stereoisomers of this compound are available, it is highly probable that its different stereoisomers would exhibit varying biological activities. The precise orientation of the ester linkage and the alkyl chain relative to the bicyclic bornyl scaffold would likely result in different binding affinities and efficacies at any potential biological target.
Research on Bornyl 2 Methylbutyrate Derivatives and Analogues
Studies of Related Bornyl Esters
The investigation of esters derived from borneol provides valuable insights into the structure-activity relationships that govern their biological effects. Key examples of studied bornyl esters include bornyl acetate (B1210297), bornyl isovalerate, bornyl formate (B1220265), and bornyl caffeate.
Bornyl Acetate:
Bornyl acetate is a prominent monoterpene ester found in the essential oils of many coniferous trees and is recognized for its characteristic pine-like aroma. researchgate.net It is widely utilized as a fragrance in perfumes, air fresheners, and cleaning products. researchgate.net Beyond its aromatic properties, bornyl acetate has been the subject of significant pharmacological research. Studies have demonstrated its anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov Research indicates that bornyl acetate can inhibit key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and reduce the production of pro-inflammatory cytokines. mdpi.comnih.gov Furthermore, it has shown potential in the treatment of osteoarthritis by protecting chondrocytes from inflammation. researchgate.net Its anti-inflammatory properties, coupled with a favorable safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), make it a promising candidate for further investigation in phytomedicine. nih.gov Bornyl acetate is also a component of traditional Chinese medicines and has been investigated for its sedative and antimicrobial properties. mdpi.com
Bornyl Isovalerate:
This ester is synthesized through the esterification of borneol with isovaleric acid and is primarily known for its use in the fragrance and flavor industries. nih.govresearchgate.net It imparts a fresh, woody, and herbal scent to various products. nih.gov While its primary application is in perfumery, bornyl isovalerate has also been explored for its potential therapeutic activities, including anti-inflammatory and antimicrobial effects. nih.gov It is considered to be relatively non-toxic. nih.gov The essential oil of Valeriana fauriei, which contains bornyl isovalerate, has been studied for its immunotoxicity effects. medchemexpress.com
Bornyl Formate:
Bornyl formate is another naturally occurring bornyl ester found in the essential oils of various plants. For instance, it is a major component of the essential oil from Rhynchanthus beesianus, where it is found in the flowers, leaves, and stems. acgpubs.org The essential oils from this plant have demonstrated significant antibacterial and anti-inflammatory properties, suggesting a potential contribution from bornyl formate to these activities. acgpubs.org Further research into the specific biological activities of isolated bornyl formate is warranted.
Bornyl Caffeate:
Bornyl caffeate, an ester of borneol and caffeic acid, has been identified as a bioactive compound in medicinal plants with promising pharmacological activities. mdpi.commdpi.com Research has shown that it can induce apoptosis (programmed cell death) in human breast cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK-mediated pathway. mdpi.com This suggests its potential as an anti-cancer agent. Pharmacokinetic studies have revealed that bornyl caffeate is rapidly absorbed and undergoes extensive metabolism in the body. mdpi.combrieflands.comnih.gov Its metabolites have been identified, providing insights into its mechanism of action and potential toxicity. mdpi.combrieflands.comnih.gov Furthermore, bornyl caffeate has shown inhibitory activity against various enzymes, including human neutrophil elastase and HIV integrase, highlighting its potential for development as a new drug. brieflands.comnih.gov
Table 1: Summary of Research on Related Bornyl Esters
| Compound | Key Research Findings | Reference |
|---|---|---|
| Bornyl Acetate | Possesses anti-inflammatory and immunomodulatory effects by inhibiting NF-κB and MAPK signaling pathways. mdpi.comnih.gov Shows potential in treating osteoarthritis. researchgate.net Used in traditional medicine and has sedative and antimicrobial properties. mdpi.com | researchgate.netmdpi.comnih.govresearchgate.net |
| Bornyl Isovalerate | Primarily used in the fragrance and flavor industry. nih.govresearchgate.net Investigated for potential anti-inflammatory and antimicrobial activities. nih.gov | nih.govresearchgate.netmedchemexpress.com |
| Bornyl Formate | A major component of the essential oil of Rhynchanthus beesianus, which exhibits antibacterial and anti-inflammatory properties. acgpubs.org | acgpubs.org |
| Bornyl Caffeate | Induces apoptosis in human breast cancer cells. mdpi.com Rapidly absorbed and extensively metabolized. mdpi.combrieflands.comnih.gov Shows inhibitory activity against various enzymes. brieflands.comnih.gov | mdpi.commdpi.commdpi.combrieflands.comnih.gov |
Investigations of other 2-Methylbutyrate (B1264701) Esters
Ethyl 2-methylbutanoate: This ester is a significant contributor to the aroma of many fruits, including apples and strawberries, as well as wine. researchgate.netmdpi.com Its biosynthesis in apples has been studied, revealing the metabolic pathways leading to its formation. mdpi.com In the context of wine, the enantiomeric distribution of ethyl 2-hydroxy-3-methylbutanoate, a related compound, has been investigated, although it was found not to contribute significantly to the fruity aroma of red wine. brieflands.com
Methyl 2-methylbutanoate: Characterized by its fruity, apple-like odor, this ester is used in the flavor and fragrance industry. nih.gov Research has focused on its kinetic properties, particularly its photo-oxidation reactions with OH radicals in the atmosphere, which is important for understanding its environmental fate. mdpi.comnih.govmdpi.com
Isoamyl 2-methylbutanoate: This ester is found in the essential oil of Ammi crinitum.
Butyl 2-methylbutanoate: This fatty acid ester is a metabolite found in or produced by Saccharomyces cerevisiae (brewer's yeast). It belongs to the class of fatty acid esters and has been the subject of numerous publications. mdpi.comnih.gov
Hexyl 2-methylbutanoate: This ester is also classified as a fatty acid ester and is used as a flavoring agent. medchemexpress.com It is a component of the essential oil of Heracleum persicum. Studies on apple volatiles have investigated the adsorption kinetics of hexyl 2-methylbutanoate on SPME fibers.
Neryl 2-methylbutanoate: This ester has been identified as an aggregation pheromone for the western flower thrips (Frankliniella occidentalis), a major agricultural pest. researchgate.netacgpubs.org Research has focused on its synthesis and its ability to attract female thrips, suggesting its potential use in environmentally friendly pest management strategies. researchgate.netacgpubs.org
2-methylbutyl 2-methylbutanoate: This compound is used as a reagent in various laboratory applications, including organic synthesis and flavor chemistry. researchgate.net It is considered a fatty acid ester and has been reported in the context of nutrient and energy source functions.
Table 2: Investigated 2-Methylbutyrate Esters and Their Research Focus
| Ester | Research Focus | Reference |
|---|---|---|
| Ethyl 2-methylbutanoate | Aroma contribution in fruits and wine, biosynthesis. | researchgate.netmdpi.com |
| Methyl 2-methylbutanoate | Flavor and fragrance, atmospheric photo-oxidation kinetics. | mdpi.comnih.govnih.govmdpi.com |
| Isoamyl 2-methylbutanoate | Natural occurrence in essential oils. | |
| Butyl 2-methylbutanoate | Metabolite of Saccharomyces cerevisiae, fatty acid ester. | mdpi.comnih.gov |
| Hexyl 2-methylbutanoate | Flavoring agent, natural occurrence in essential oils. | medchemexpress.com |
| Neryl 2-methylbutanoate | Aggregation pheromone for western flower thrips, potential for pest management. | researchgate.netacgpubs.org |
| 2-methylbutyl 2-methylbutanoate | Laboratory reagent, fatty acid ester with potential nutrient functions. | researchgate.net |
Synthesis and Characterization of Novel Analogues for Bioactivity Screening
The synthesis of novel analogues of bornyl 2-methylbutyrate is a promising strategy for the discovery of new therapeutic agents. By systematically modifying the structure of the parent compound, researchers can explore structure-activity relationships and optimize for desired biological effects.
The general approach involves the esterification of borneol or its derivatives with various carboxylic acids, or the esterification of 2-methylbutyric acid with different alcohols. These synthetic strategies allow for the creation of a diverse library of compounds for bioactivity screening. For example, studies have described the synthesis of a series of borneol esters with different aromatic and aliphatic acid moieties, which were then evaluated for their antiproliferative and anti-inflammatory activities. mdpi.com
A key area of investigation is the screening of these novel analogues for a wide range of biological activities. This includes, but is not limited to, antimicrobial, antifungal, anti-inflammatory, anticancer, and insecticidal properties. For instance, bioassay-guided fractionation of plant extracts has led to the isolation of bioactive bornyl esters, such as caffeic acid bornyl ester with antileishmanial activity. mdpi.com The synthesis of a library of analogues based on this natural product allowed for the investigation of structure-activity relationships and the identification of new lead structures for further optimization. mdpi.com
The characterization of these newly synthesized compounds is a critical step and typically involves a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their chemical structures. Once characterized, the compounds are subjected to various in vitro and in vivo bioassays to determine their efficacy and potential toxicity. The results from these screenings can guide the design of further analogues with improved activity and a better safety profile.
Ecological Significance and Inter Species Chemical Ecology of Bornyl 2 Methylbutyrate
Bornyl 2-methylbutyrate (B1264701), an ester found in various plants, plays a role in the complex chemical communication that occurs within ecosystems. Its presence and concentration can be influenced by both biological interactions and environmental conditions, highlighting its ecological significance.
Future Research Directions and Emerging Paradigms
Advanced Omics Approaches (e.g., Metabolomics, Foodomics) for Comprehensive Profiling
Future investigations will increasingly rely on "omics" technologies to obtain a holistic view of Bornyl 2-methylbutyrate (B1264701) in its native biological context. Metabolomics and foodomics, which study the complete set of small-molecule metabolites within a biological system, are central to this paradigm shift. researchgate.net These approaches utilize powerful analytical platforms to simultaneously identify and quantify hundreds to thousands of compounds, revealing subtle metabolic changes and complex volatile profiles. nih.govmdpi-res.com
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), often coupled with sensitive extraction methods like solid-phase microextraction (SPME), are fundamental to this research. nih.govacs.org For instance, foodomics has been employed to differentiate the volatile terpenoid profiles of mint grown under permaculture, organic, and conventional systems, demonstrating how agricultural practices impact the plant's metabolism and resulting chemical fingerprint. researchgate.netresearchgate.net Untargeted high-resolution metabolic profiling using liquid chromatography with mass spectrometry (LC-HRMS) has also successfully identified related compounds like isobornyl 2-methylbutyrate in complex biological matrices such as human plasma. nih.govbiorxiv.org
These comprehensive profiling methods provide a powerful toolkit for:
Chemotype characterization: Differentiating plant or microbial strains based on their unique volatile organic compound (VOC) profiles, including this compound. researchgate.net
Biomarker discovery: Identifying specific metabolites associated with certain traits, such as plant defense or food flavor quality. sci-hub.se
Systems biology integration: Linking the presence and quantity of this compound to transcriptomic and proteomic data to build comprehensive models of its biosynthesis and regulation.
Table 1: Advanced Omics Techniques for Profiling this compound
| Technique | Abbreviation | Application | Key Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Primary tool for separating and identifying volatile compounds like terpene esters in complex mixtures from plants or microbial cultures. researchgate.net | High resolution, established libraries for identification, excellent for volatile analysis. |
| Headspace Solid-Phase Microextraction | HS-SPME | A solvent-free sample preparation technique used to extract and concentrate volatiles from a sample's headspace before GC-MS analysis. nih.govresearchgate.net | Sensitive, non-destructive, reduces matrix interference. |
| Comprehensive Two-Dimensional Gas Chromatography | GC×GC-ToFMS | An advanced separation technique providing greatly enhanced peak capacity and resolution for extremely complex volatile samples. mdpi-res.com | Superior separation power, structured chromatograms, improved signal-to-noise. |
Enzymatic Engineering for Targeted Biosynthesis and Sustainable Production
While this compound can be extracted from natural sources or produced via chemical synthesis, future production is expected to shift towards more sustainable and targeted biotechnological methods. nih.govmdpi.com Metabolic engineering of microbial "cell factories," such as Escherichia coli and Saccharomyces cerevisiae, presents a promising avenue for the de novo biosynthesis of this and other terpenoids. mdpi.com This approach is considered more sustainable than relying on the direct extraction from plants, which can suffer from low yields and high costs. nih.gov
The core strategy involves the heterologous expression and optimization of entire biosynthetic pathways within a host microorganism. researchgate.net This process includes:
Precursor Supply Enhancement: Engineering the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways to increase the intracellular pools of the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com
Terpene Backbone Formation: Introducing terpene synthase (TPS) enzymes, which catalyze the cyclization of precursors like geranyl diphosphate (GPP) to form the specific terpene alcohol skeleton—in this case, borneol. mdpi.com
Final Esterification Step: Incorporating an acyltransferase enzyme capable of catalyzing the esterification of borneol with 2-methylbutyric acid (or its activated thioester) to yield the final this compound product. The identification and engineering of such enzymes are critical bottlenecks. oup.com
Protein engineering of key enzymes, particularly terpene synthases, can further refine the process, improving product specificity and catalytic efficiency. nih.gov By grouping pathway genes into modules and optimizing their expression, researchers can overcome issues like metabolic imbalances and increase the final titer of the target compound, paving the way for industrial-scale fermentation. nih.gov
Deeper Elucidation of Pheromone Receptor Mechanisms and Ligand Binding
While this compound is known to be involved in insect communication, a significant frontier of research is the detailed molecular mechanism by which it is detected. ontosight.ai This requires a deeper understanding of the interactions between the molecule (the ligand) and the specific olfactory receptors (ORs) within the insect's sensory neurons. nih.govsemanticscholar.org Future research will focus on moving beyond behavioral observations to a precise, biophysical characterization of these receptor-ligand interactions.
Key research objectives in this area include:
Receptor Identification: Identifying the specific OR or set of ORs that respond to this compound. This often involves screening an insect's entire OR repertoire in a heterologous expression system. frontiersin.org
Binding Affinity and Specificity: Quantifying the binding strength (e.g., dissociation constant, Kd) of this compound to its cognate receptor(s) using techniques like competitive binding assays. mdpi.com This helps to understand whether the receptor is a narrowly-tuned "specialist" or a broadly-tuned "generalist". frontiersin.org
Structural Biology: Determining the 3D structure of the receptor-ligand complex to visualize the binding pocket and the specific amino acid residues that interact with the bornyl and methylbutyrate moieties of the ligand.
Computational Modeling: Employing molecular docking and molecular dynamics (MD) simulations to predict binding modes, calculate binding free energies, and understand the conformational changes that occur upon ligand binding. wustl.edulu.se These computational studies can guide further experiments, such as site-directed mutagenesis to verify the role of key residues. wustl.edu
Insights from related fields, such as the study of bornyl-derived ligands for cannabinoid receptors, show that the bulky, conformationally-defined bornyl group plays a pivotal role in determining binding affinity and receptor selectivity. researchgate.net Similar principles are expected to apply to its role as a semiochemical in insect olfaction.
Interdisciplinary Research on Chemical Ecology and Bioactive Molecules
The ultimate biological relevance of this compound can only be understood through an interdisciplinary lens, primarily within the field of chemical ecology. pugetsound.edu This field investigates the chemically-mediated interactions between organisms and their environment. nih.govmdpi.com Future research must situate this compound within these complex ecological networks to decipher its true function.
This paradigm requires collaboration between analytical chemists, molecular biologists, ecologists, and behaviorists to address multifaceted questions:
Trophic Interactions: Investigating the role of this compound in multitrophic interactions, such as a plant attracting specific pollinators while simultaneously repelling herbivores, or attracting the natural enemies of those herbivores. nih.govresearchgate.net
Ecological Context: Understanding how the production and perception of this molecule are influenced by environmental factors, such as soil composition, climate, and the presence of competing organisms. mdpi.com
Behavioral Significance: Designing sophisticated behavioral assays to determine how this compound, often as part of a complex volatile blend, influences critical insect behaviors like mate-finding, oviposition, and foraging. researchgate.net
Exploration of Bioactivity: Expanding the search for other biological activities of this compound beyond its role in insect communication. Many terpenoids possess a wide range of properties, and interdisciplinary studies could uncover novel applications in areas such as agriculture or medicine. mdpi.comnih.gov
This integrated approach views this compound not as an isolated chemical entity, but as a crucial signal molecule that helps structure ecological communities and mediates the intricate relationships between plants and insects. colorado.edu
Q & A
Q. What are the established synthetic pathways for bornyl 2-methylbutyrate, and how can purity be optimized during synthesis?
Q. How do enantiomeric forms of this compound impact its biological or sensory properties?
Enantiomers (e.g., L-bornyl vs. D-bornyl) may differ in odor perception or enzyme interactions. Methodological considerations:
- Chiral separation : Use HPLC with chiral stationary phases (e.g., amylose-based) .
- Sensory testing : Conduct psychophysical evaluations with human panels, controlling for familiarity bias (e.g., repeated exposure to avoid overrating pleasantness, as seen in ethyl 2-methylbutyrate studies ).
- Biological assays : Test enantiomer-specific inhibition of enzymes like bornyl diphosphate synthase, critical in terpene biosynthesis .
Q. What experimental designs address contradictions in reported physicochemical properties (e.g., boiling point, solubility)?
Discrepancies may arise from isomer mixtures or impure samples. Solutions include:
- Standardized protocols : Use IUPAC-recommended methods for boiling point determination (e.g., ebulliometry under controlled pressure) .
- Solubility studies : Report solvent polarity (e.g., logP values) and temperature explicitly. For example, bornyl esters are lipophilic (logP ~3.5–4.0) .
- Collaborative validation : Cross-check data with independent labs using identical instrumentation .
Q. How can this compound’s role in plant biosynthetic pathways be investigated?
- Enzyme kinetics : Recombinant expression of bornyl diphosphate synthase (e.g., from Cinnamomum burmanni) to test substrate specificity toward 2-methylbutyryl-CoA .
- Isotopic labeling : Track C-labeled precursors in plant tissues via GC-MS to map metabolic flux .
- Gene silencing : Use CRISPR/Cas9 to knock out synthase genes and observe terpenoid profile changes .
Methodological Best Practices
Q. What statistical approaches are appropriate for analyzing sensory evaluation data?
- Non-parametric tests : Use Wilcoxon signed-rank tests with Bonferroni correction for small-sample odor-rating studies to avoid Type I errors .
- Consistency checks : Calculate intraclass correlation coefficients (ICCs) to assess panelist agreement .
- Multivariate analysis : Apply PCA to odor descriptors to reduce dimensionality and identify key perceptual axes .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
